molecular formula C11H14N2O4S B14583716 Methyl {[2-(methylamino)-2-oxoethyl](oxo)phenyl-lambda~6~-sulfanylidene}carbamate CAS No. 61177-75-1

Methyl {[2-(methylamino)-2-oxoethyl](oxo)phenyl-lambda~6~-sulfanylidene}carbamate

Cat. No.: B14583716
CAS No.: 61177-75-1
M. Wt: 270.31 g/mol
InChI Key: OKPAJXJCGKIPMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl {2-(methylamino)-2-oxoethylphenyl-lambda~6~-sulfanylidene}carbamate is a chemical compound with a complex structure that includes a carbamate group, a phenyl ring, and a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {2-(methylamino)-2-oxoethylphenyl-lambda~6~-sulfanylidene}carbamate typically involves the reaction of an amine with a carbamate precursor. One common method is the use of a three-component coupling reaction involving amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate .

Industrial Production Methods

Industrial production of carbamates, including Methyl {2-(methylamino)-2-oxoethylphenyl-lambda~6~-sulfanylidene}carbamate, often involves the use of protecting groups for amines. The t-butyloxycarbonyl (Boc) protecting group is commonly used and can be removed with strong acid or heat . Another method involves the use of N-substituted carbamoyl chlorides, which can be reacted with substituted phenols to form the desired carbamate .

Chemical Reactions Analysis

Types of Reactions

Methyl {2-(methylamino)-2-oxoethylphenyl-lambda~6~-sulfanylidene}carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamate group into amines or alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens, nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl {2-(methylamino)-2-oxoethylphenyl-lambda~6~-sulfanylidene}carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl {2-(methylamino)-2-oxoethylphenyl-lambda~6~-sulfanylidene}carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl {2-(methylamino)-2-oxoethylphenyl-lambda~6~-sulfanylidene}carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

61177-75-1

Molecular Formula

C11H14N2O4S

Molecular Weight

270.31 g/mol

IUPAC Name

methyl N-[[2-(methylamino)-2-oxoethyl]-oxo-phenyl-λ6-sulfanylidene]carbamate

InChI

InChI=1S/C11H14N2O4S/c1-12-10(14)8-18(16,13-11(15)17-2)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,12,14)

InChI Key

OKPAJXJCGKIPMN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CS(=NC(=O)OC)(=O)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.